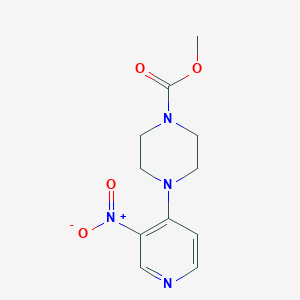

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWQEOVBJOKTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate generally follows a multi-step approach:

Step 1: Preparation of the Nitropyridine Derivative

The nitropyridine moiety, specifically 3-nitropyridin-4-yl, is synthesized or obtained as a precursor. This can be achieved through nitration of pyridine derivatives or other established heterocyclic functionalization methods.Step 2: Coupling with Piperazine

The nitropyridine derivative undergoes nucleophilic substitution or coupling with piperazine, forming the core piperazine-pyridine linkage. This step is critical to attach the heterocyclic nitrogen-containing ring to the piperazine scaffold.Step 3: Introduction of the Methyl Ester Group

The methyl ester group is introduced via esterification reactions, typically by reacting the piperazine nitrogen with methyl chloroformate or methyl ester derivatives of piperazine-1-carboxylic acid. This step yields the methyl 1-carboxylate functionality on the piperazine ring.

This general synthetic route is supported by the example synthesis provided by Vulcanchem, where the process starts with the nitropyridine derivative, followed by coupling and esterification to yield the target compound.

Detailed Reaction Conditions and Catalysts

Although direct literature on Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is limited, closely related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have well-documented synthetic methods that can be adapted or provide insights.

Photocatalytic Coupling

A modern and efficient method involves the use of acridine salt as a visible light photocatalyst in the presence of an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide. This method allows the one-step synthesis of piperazine-pyridine carboxylate esters under mild conditions with high yields (up to 95%).Solvent and Atmosphere

Anhydrous dichloroethane is commonly used as the solvent, and the reaction environment is saturated with oxygen to facilitate oxidation during the photocatalytic process. Blue LED light irradiation for approximately 10 hours drives the reaction to completion.Purification

After reaction completion, the mixture is typically subjected to spin-drying and column chromatography to isolate the pure product as a colorless white solid.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 3-nitropyridine derivative, piperazine | Nitropyridine prepared via nitration |

| Coupling Method | Nucleophilic substitution or photocatalytic coupling | Photocatalysis preferred for efficiency |

| Photocatalyst | Acridine salt | Visible light catalyst |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide | Facilitates oxidation |

| Solvent | Anhydrous dichloroethane | Ensures anhydrous conditions |

| Atmosphere | Oxygen replacement (3 times) | Promotes oxidative reaction |

| Light Source | Blue LED irradiation (approx. 10 hours) | Drives photocatalytic reaction |

| Yield | Up to 95% (related compounds) | High yield with minimal byproducts |

| Purification | Spin-drying and column chromatography | Standard purification |

Research Findings and Synthesis Optimization

Yield and Purity

The photocatalytic method using acridine salt and oxygen under blue LED irradiation significantly improves the yield and purity of piperazine-pyridine carboxylate esters compared to traditional methods. This approach minimizes byproduct formation and shortens the synthetic pathway.Environmental and Safety Advantages

The method avoids heavy metals and hazardous hydrogen gas, making it safer and more environmentally friendly. The use of visible light as an energy source also aligns with green chemistry principles.Adaptability to Methyl Ester

While the cited examples focus on tert-butyl esters, the methodology is adaptable to methyl esters by substituting the piperazine-1-carboxylic acid methyl ester in place of the tert-butyl ester precursor, enabling the preparation of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate with similar efficiency.

Summary of Preparation Method

The preparation of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is best achieved by:

- Synthesizing or obtaining the 3-nitropyridin-4-yl derivative.

- Coupling this derivative with piperazine-1-carboxylic acid methyl ester under photocatalytic conditions using acridine salt and an oxidant.

- Performing the reaction in anhydrous dichloroethane under oxygen atmosphere with blue LED irradiation for approximately 10 hours.

- Isolating the product through spin-drying and chromatographic purification.

This method ensures high yield, reduced byproducts, and environmental safety, making it suitable for research and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

-

Produces methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate , a precursor for bioactive molecules.

-

Reaction conditions: 1 atm H₂, RT, 6–12 h (quantitative yield).

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic/basic media:

-

Yields 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid , useful for further derivatization.

Coupling Reactions

The pyridine and piperazine moieties participate in cross-coupling reactions:

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl derivatives for drug design | |

| Ullmann coupling | CuI, ligand, aryl halides | N-arylpiperazine analogs |

-

Suzuki-Miyaura reactions enable diversification of the pyridine ring for kinase inhibitor development .

-

Ullmann-type couplings modify the piperazine nitrogen for receptor-targeted compounds .

Stability and Reactivity

-

pH-dependent hydrolysis : The ester group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

-

Solubility :

-

Polar solvents: >50 mg/mL in DMSO, methanol.

-

Non-polar solvents: <1 mg/mL in hexane.

-

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is primarily recognized for its potential as a pharmaceutical intermediate. It is often involved in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of several anticancer drugs. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inhibiting specific kinases, which are crucial in cancer proliferation and survival. The structural features of methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate allow for modifications that enhance its potency and selectivity towards cancer targets, such as cyclin-dependent kinases (CDKs) .

Role in Drug Formulation

It plays a role in drug formulation processes, particularly in the development of formulations that require precise impurity profiling. For example, it is used in the quality control of drugs like Palbociclib, where it helps to ensure compliance with regulatory standards during production . This aspect is crucial for maintaining the therapeutic efficacy and safety of pharmaceutical products.

Pharmacological Applications

The pharmacological properties of methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate are noteworthy, particularly its interaction with biological targets.

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory activity against various enzymes involved in drug metabolism and resistance mechanisms. Its ability to modulate the activity of efflux pumps can potentially reverse multidrug resistance (MDR) in cancer cells . This property makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutics.

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could have implications for treating neurological disorders such as depression and anxiety . Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate may serve as a scaffold for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparison with Similar Compounds

Key Structural Variations

- Nitro Group Position: The target compound’s 3-nitro-4-pyridinyl group differs from analogs like ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (3-nitro-2-pyridinyl) , altering electronic effects.

- Aromatic System : Replacing pyridine with phenyl (e.g., ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ) reduces heteroaromaticity, affecting solubility and target interactions.

- Ester Group: Methyl esters (target compound) offer lower steric bulk compared to ethyl or tert-butyl esters (e.g., tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate ), impacting metabolic stability and lipophilicity.

Biological Activity

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is characterized by a piperazine core substituted with a nitropyridine moiety. This structural configuration is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate has been linked to several mechanisms:

- Urease Inhibition : Recent studies have shown that compounds with similar structures exhibit inhibitory activity against urease, an enzyme associated with Helicobacter pylori, a pathogen linked to gastric ulcers. The compound demonstrated an IC50 value indicative of moderate inhibition, suggesting potential therapeutic applications in treating infections caused by this bacterium .

- Kinase Inhibition : The compound may also interact with various kinases, which are critical in cell signaling pathways. For instance, piperazine derivatives have been reported to selectively inhibit CDK4/6, which are vital for cell cycle regulation and cancer progression .

In Vitro Studies

In vitro evaluations have assessed the compound's efficacy against different biological targets:

- Urease Activity : In a study focusing on urease inhibitors, methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate showed promising results with an IC50 value that indicates effective inhibition compared to other derivatives .

- Antimicrobial Activity : The compound's antimicrobial properties were evaluated against Mycobacterium tuberculosis. In related studies, piperazine derivatives exhibited significant anti-tubercular activity, suggesting that methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate could have similar effects .

Case Studies

- Case Study on Urease Inhibition : A series of pyridylpiperazine-based carbodithioates were synthesized and tested for urease inhibition. Among these, methyl 4-(3-nitropyridin-4-yl)piperazine derivatives exhibited varied degrees of inhibitory activity, highlighting the importance of substituent positioning on the piperazine ring for enhancing biological efficacy .

- Cancer Cell Line Studies : The compound's potential as a therapeutic agent was explored in cancer cell lines where piperazine derivatives showed selective inhibition of cancer cell proliferation through modulation of kinase activity .

Q & A

Q. Table 1: Comparative Bioactivity of Piperazine Derivatives

Q. Table 2: Optimization of Catalytic Hydrogenation

| Catalyst | Solvent | H₂ Pressure (psi) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 | 85 |

| Raney Ni | THF | 30 | 72 |

| PtO₂ | MeOH | 20 | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.